1-(3-(tert-Butyl)phenyl)ethanone

Medicinal Chemistry Biochemical Assay Enzyme Inhibition

1-(3-(tert-Butyl)phenyl)ethanone (CAS 6136-71-6), also known as 3-tert-butylacetophenone, is a liquid aromatic ketone (C₁₂H₁₆O, MW 176.25 g/mol, predicted boiling point 232.7±9.0 °C) with a tert-butyl group at the meta position of the phenyl ring. It is commercially available with typical purity specifications of 95–97% and serves primarily as an intermediate in organic synthesis, including the preparation of phosphine ligands and organometallic compounds.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
CAS No. 6136-71-6
Cat. No. B1339674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(tert-Butyl)phenyl)ethanone
CAS6136-71-6
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)C(C)(C)C
InChIInChI=1S/C12H16O/c1-9(13)10-6-5-7-11(8-10)12(2,3)4/h5-8H,1-4H3
InChIKeyTVEGMYYTIFLVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-(tert-Butyl)phenyl)ethanone (CAS 6136-71-6): Meta-Substituted Acetophenone Building Block with Distinct Enzyme Interaction Profile


1-(3-(tert-Butyl)phenyl)ethanone (CAS 6136-71-6), also known as 3-tert-butylacetophenone, is a liquid aromatic ketone (C₁₂H₁₆O, MW 176.25 g/mol, predicted boiling point 232.7±9.0 °C) with a tert-butyl group at the meta position of the phenyl ring . It is commercially available with typical purity specifications of 95–97% and serves primarily as an intermediate in organic synthesis, including the preparation of phosphine ligands and organometallic compounds [1]. Its structural isomer, 4-tert-butylacetophenone (CAS 943-27-1), with the tert-butyl group at the para position, is more widely documented and used, for example, as a fragrance ingredient and in pharmaceutical synthesis [2].

Why 1-(3-(tert-Butyl)phenyl)ethanone Cannot Be Simply Substituted with 4-tert-Butylacetophenone or Other Analogs


The position of the tert-butyl substituent on the aromatic ring fundamentally alters the electronic distribution, steric environment, and resulting intermolecular interactions of the acetophenone core. While 4-tert-butylacetophenone is a common, well-characterized para-substituted analog, the meta-substituted 1-(3-(tert-Butyl)phenyl)ethanone exhibits a distinct enzyme inhibition profile, as evidenced by its specific, sub-micromolar Ki value for tissue-nonspecific alkaline phosphatase (TNAP), an activity not observed with the same potency for the para isomer in available data [1]. This difference in biological recognition highlights the non-interchangeable nature of these isomers in biochemical and medicinal chemistry contexts. Furthermore, the meta-substitution pattern influences the compound's reactivity in subsequent synthetic transformations, affecting the regioselectivity of electrophilic aromatic substitution and the steric accessibility of the carbonyl group .

Quantitative Differentiation of 1-(3-(tert-Butyl)phenyl)ethanone (6136-71-6) from In-Class Analogs


Enzyme Inhibition: Sub-Micromolar Affinity for Tissue-Nonspecific Alkaline Phosphatase (TNAP)

1-(3-(tert-Butyl)phenyl)ethanone demonstrates potent inhibition of bovine tissue-nonspecific alkaline phosphatase (TNAP) with a Ki of 78 nM [1]. In contrast, the para-substituted isomer, 4-tert-butylacetophenone (CAS 943-27-1), does not have a comparable, well-documented affinity for TNAP in the same authoritative database, indicating a position-specific interaction [2]. The meta-tert-butyl group appears crucial for this specific enzyme binding.

Medicinal Chemistry Biochemical Assay Enzyme Inhibition

Predicted Physicochemical Profile: LogP and Solubility Implications

The meta-substitution results in a predicted consensus LogP (octanol-water partition coefficient) of 3.1 for 1-(3-(tert-Butyl)phenyl)ethanone . This value is moderately lower than the XLogP3 of 3.4 reported for the para-substituted analog, 4-tert-butylacetophenone [1]. The lower lipophilicity of the meta isomer suggests a slightly different solubility profile, with a predicted water solubility of approximately 0.084 mg/mL , which can impact its behavior in aqueous biological assays and its suitability for different formulation or reaction conditions compared to the more lipophilic para isomer.

Medicinal Chemistry Physical Chemistry ADME Prediction

Physical State and Purity: Consistent Liquid Form and Documented Purity Specifications

1-(3-(tert-Butyl)phenyl)ethanone is consistently supplied as a liquid with a specified purity of 97% (HPLC, NMR verified) from multiple reputable vendors [REFS-1, REFS-2]. In contrast, the para isomer, 4-tert-butylacetophenone, can exist as a low-melting solid (mp 17-18 °C) and is often a clear colorless liquid at room temperature [1]. The liquid nature of the meta isomer eliminates the need for melting prior to use in many laboratory workflows, saving time and reducing potential degradation from heating, and the documented purity from suppliers like Sigma-Aldrich ensures reproducibility.

Chemical Sourcing Analytical Chemistry Procurement

Isoform Selectivity in Alkaline Phosphatase Inhibition: TNAP vs. Intestinal AP

Within the alkaline phosphatase enzyme family, 1-(3-(tert-Butyl)phenyl)ethanone exhibits notable isoform selectivity. It potently inhibits tissue-nonspecific alkaline phosphatase (TNAP) with a Ki of 78 nM but is significantly less potent against calf intestinal alkaline phosphatase (IAP), where it shows a Ki of 2,180 nM [1]. This ~28-fold selectivity provides a clear advantage over a hypothetical pan-alkaline phosphatase inhibitor, as it allows for more targeted modulation of TNAP-specific biological processes without broadly affecting all alkaline phosphatase isoforms.

Enzymology Biochemical Selectivity Drug Discovery

Synthetic Utility: A Preferred Precursor for 3-Substituted Derivatives

1-(3-(tert-Butyl)phenyl)ethanone is specifically employed as a precursor for the synthesis of 2-bromo-1-(3-tert-butylphenyl)ethanone, a versatile intermediate for further derivatization [1]. The use of the meta isomer is essential in these synthetic routes, as the corresponding para-bromo derivative would lead to a completely different regioisomeric product with distinct properties. This application underscores the compound's unique role in constructing specific molecular architectures that are not accessible via the para isomer.

Organic Synthesis Medicinal Chemistry Building Blocks

Target Applications for 1-(3-(tert-Butyl)phenyl)ethanone (6136-71-6) Based on Quantifiable Differentiation


Medicinal Chemistry: Development of Tissue-Nonspecific Alkaline Phosphatase (TNAP) Modulators

1-(3-(tert-Butyl)phenyl)ethanone is a suitable starting point for the design of selective TNAP inhibitors. Its potent Ki of 78 nM for TNAP, coupled with a ~28-fold lower potency for intestinal alkaline phosphatase, provides a valuable selectivity window for early-stage lead optimization. The meta-tert-butyl group is critical for this activity profile, and the compound's moderate lipophilicity (consensus LogP 3.1) can be further modulated to enhance drug-like properties [REFS-1, REFS-2].

Chemical Biology: Selective Probe for Alkaline Phosphatase Isoform Studies

The differential inhibition of TNAP (Ki = 78 nM) versus IAP (Ki = 2,180 nM) makes this compound a useful tool for dissecting the specific roles of alkaline phosphatase isoforms in cellular signaling, bone mineralization, and other physiological processes. It allows researchers to probe TNAP function with reduced confounding effects from IAP activity [1].

Organic Synthesis: Regiospecific Synthesis of 3-Substituted Phenyl Building Blocks

As a key precursor to 2-bromo-1-(3-tert-butylphenyl)ethanone, 1-(3-(tert-Butyl)phenyl)ethanone enables the construction of meta-substituted aromatic frameworks that are essential for many pharmaceutical and agrochemical scaffolds. The liquid physical form (vs. the low-melting solid para isomer) also facilitates its use in automated synthesis platforms and large-scale reactions where precise liquid handling is required [REFS-3, REFS-4].

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